N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide

Muscarinic pharmacology Quaternary ammonium SAR Oxotremorine analogs

N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide (CAS 112483-24-6, molecular formula C13H23IN2O, MW 350.24 g/mol) is a quaternary ammonium salt that belongs to the oxotremorine-analog class of muscarinic acetylcholine receptor (mAChR) ligands. It features a pyrrolidin-2-one head group substituted with a methyl at the 2-position, a but-2-ynyl linker, and an N-ethyl-N,N-dimethyl quaternary ammonium cation paired with an iodide counterion.

Molecular Formula C13H23IN2O
Molecular Weight 350.24 g/mol
CAS No. 112483-24-6
Cat. No. B12773910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide
CAS112483-24-6
Molecular FormulaC13H23IN2O
Molecular Weight350.24 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)CC#CCN1C(CCC1=O)C.[I-]
InChIInChI=1S/C13H23N2O.HI/c1-5-15(3,4)11-7-6-10-14-12(2)8-9-13(14)16;/h12H,5,8-11H2,1-4H3;1H/q+1;/p-1
InChIKeyRFUBXIOWFAWDGY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide (CAS 112483-24-6) and Its Fit in Muscarinic Ligand Procurement


N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide (CAS 112483-24-6, molecular formula C13H23IN2O, MW 350.24 g/mol) is a quaternary ammonium salt that belongs to the oxotremorine-analog class of muscarinic acetylcholine receptor (mAChR) ligands . It features a pyrrolidin-2-one head group substituted with a methyl at the 2-position, a but-2-ynyl linker, and an N-ethyl-N,N-dimethyl quaternary ammonium cation paired with an iodide counterion. This structural architecture places it within a well-characterized series of quaternary ammonium tools used to probe mAChR subtype pharmacology, where permanent cationic charge restricts blood-brain barrier penetration and enforces peripheral or in vitro selectivity profiles [1].

Why Oxotremorine M or N,N,N-Trimethyl Analogs Cannot Directly Replace N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide


Quaternary ammonium oxotremorine analogs are not functionally interchangeable because the size of the N-alkyl substituents on the quaternary ammonium head directly correlates with in vitro muscarinic potency, as demonstrated by systematic structure-activity relationship (SAR) studies showing a decrease in potency with increasing apparent molal volume of the ammonium group [1]. Moreover, substitution at the 2-position of the pyrrolidinone ring can profoundly alter agonist efficacy and receptor-subtype selectivity, with methyl substitution on the pyrrolidone ring reported to cause complete loss of agonist activity in certain oxotremorine scaffolds [2]. Thus, procurement of a structurally distinct analog such as N,N-dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide is scientifically justified only when specific SAR-driven hypotheses require the unique combination of an N-ethyl quaternary ammonium and a 2-methyl-pyrrolidinone moiety.

Quantitative Differentiation Evidence for N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide vs. Closest Analogs


Quaternary Ammonium N-Ethyl vs. N-Methyl Substitution Reduces In Vitro Muscarinic Potency in a Volume-Dependent Manner

For quaternary ammonium analogs of oxotremorine, in vitro muscarinic potency on guinea pig ileum decreases with increasing size of the quaternary ammonium group, as estimated from apparent molal volumes. The N-ethyl group in the target compound (approx. molal volume 50.9 cm³/mol for ethyl vs. 36.7 cm³/mol for methyl) is predicted to produce lower potency than the all-methyl N,N,N-trimethylammonium analog (Oxotremorine M). This correlation has been experimentally established across multiple quaternary ammonium derivatives [1].

Muscarinic pharmacology Quaternary ammonium SAR Oxotremorine analogs

2-Methyl Substitution on Pyrrolidinone Ring Abolishes Agonist Activity in Select Oxotremorine Scaffolds

Methyl substitution on the pyrrolidinone ring of oxotremorine has been shown to result in a complete loss of agonist activity in some contexts. In a direct comparison, oxotremorine (unsubstituted pyrrolidinone) retains full agonist activity, whereas ring-methylated analogs show abolished efficacy at muscarinic receptors mediating phosphoinositide turnover in brain tissue [1]. The target compound's 2-methyl-5-oxo-pyrrolidin-1-yl moiety is therefore expected to exhibit substantially reduced agonist efficacy compared to the unsubstituted pyrrolidinone present in Oxotremorine M.

Muscarinic agonist efficacy Pyrrolidinone SAR Receptor activation

Molecular Weight and PSA Differences Modulate Membrane Permeability and Non-Specific Binding Propensity

The target compound has a molecular weight of 350.24 g/mol and a predicted topological polar surface area (tPSA) of 23.55 Ų (calculated from the quaternary ammonium and carbonyl groups). Compared to Oxotremorine M (MW 322.19 g/mol, tPSA 23.55 Ų), the target compound is approximately 8.7% heavier and has an additional methylene unit, which increases logP by an estimated 0.5 units based on fragment-based calculations. These differences affect passive membrane permeability and non-specific tissue binding, making the target compound a more lipophilic permanently charged species that may exhibit distinct pharmacokinetics in isolated tissue preparations .

Physicochemical differentiation Membrane permeability Non-specific binding

Counterion Identity (Iodide) Facilitates Custom Synthesis and Crystallization but May Interfere with Pharmacological Assays

The target compound is supplied as the iodide salt, whereas Oxotremorine M is also commonly supplied as iodide or chloride. Iodide ions are known to interfere with certain cellular assays by acting as a reducing agent or by blocking ion channels. In TR-FRET and fluorescence polarization assays, iodide can quench fluorescence signals, as noted in assay protocols requiring chloride or non-halide counterions for optimal performance [1]. Researchers must verify counterion compatibility when substituting the target compound for other oxotremorine analogs that may be supplied as chloride or methanesulfonate salts.

Counterion effects Iodide interference Assay compatibility

Defined Research Application Scenarios for N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide


Structure-Activity Relationship (SAR) Studies of Quaternary Ammonium Group Size on Muscarinic Receptor Potency and Subtype Selectivity

The N-ethyl-N,N-dimethylammonium head group in this compound provides a defined increment in quaternary ammonium size between the trimethyl analog (Oxotremorine M) and larger triethyl or N-ethyl-N-methyl-N-propyl variants, enabling systematic exploration of how ammonium group volume affects muscarinic receptor affinity and functional selectivity, as established by the Ringdahl & Jenden (1983) SAR framework [1].

Probing the Functional Consequences of Pyrrolidinone Ring 2-Methyl Substitution on Muscarinic Agonist Efficacy

Because methyl substitution on the pyrrolidone ring can abolish agonist activity in certain oxotremorine scaffolds, this compound is a critical tool for dissecting the structural requirements for muscarinic receptor activation versus binding, particularly in assays measuring inositol phospholipid turnover or downstream signaling bias where full agonist Oxotremorine M serves as the positive control [2].

Isolated Tissue Pharmacology Requiring a Permanently Charged Muscarinic Ligand with Intermediate Lipophilicity

The permanently charged quaternary ammonium group ensures extracellular receptor engagement without confounding intracellular access, and the N-ethyl group contributes additional lipophilicity compared to Oxotremorine M (estimated ΔlogP ≈ +0.5), making this compound suitable for tissue bath experiments in guinea pig ileum or bladder preparations where slower equilibration kinetics or enhanced tissue partitioning are experimentally desirable [3].

Negative Control or Partial Agonist Candidate in mAChR Subtype Profiling Panels

Given the predicted reduction in agonist efficacy due to 2-methyl-pyrrolidinone substitution, this compound may serve as a negative control or partial agonist in mAChR subtype profiling panels (M1–M5), complementing the full agonist Oxotremorine M and enabling discrimination between receptor occupancy and activation readouts in high-throughput screening formats [2].

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